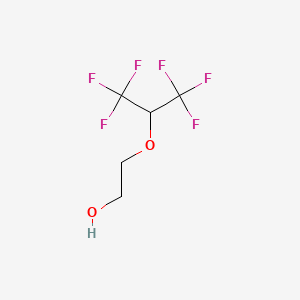

2-(2,2,2-Trifluoro-1-trifluoromethylethoxy)-ethanol

Description

Properties

IUPAC Name |

2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F6O2/c6-4(7,8)3(5(9,10)11)13-2-1-12/h3,12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEFIVLAGLFQET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(C(F)(F)F)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654260 | |

| Record name | 1,1-bis(Trifluoromethyl)methoxy-2-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63693-13-0 | |

| Record name | 1,1-bis(Trifluoromethyl)methoxy-2-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what are the properties of 2,2,2-Trifluoroethanol

An In-depth Technical Guide to 2,2,2-Trifluoroethanol: Properties, Applications, and Experimental Protocols

Authored by a Senior Application Scientist

Abstract

2,2,2-Trifluoroethanol (TFE), a fluorinated alcohol with the chemical formula CF3CH2OH, is a colorless, water-miscible liquid possessing a unique combination of physicochemical properties that render it an invaluable tool in modern chemical and biochemical research.[1][2] Its strong electron-withdrawing trifluoromethyl group significantly influences its acidity, hydrogen-bonding capabilities, and solvent behavior, distinguishing it from its non-fluorinated counterpart, ethanol.[1][2] This guide provides a comprehensive overview of the core properties of TFE, its diverse applications in organic synthesis and protein chemistry, and detailed, field-proven experimental protocols for its effective utilization. The content is specifically tailored for researchers, scientists, and drug development professionals who seek to leverage the unique attributes of this versatile solvent.

Unveiling the Core Physicochemical Properties of 2,2,2-Trifluoroethanol

The distinct behavior of TFE originates from its molecular structure, which features a highly electronegative trifluoromethyl group adjacent to a hydroxyl group. This arrangement imparts a unique electronic character that governs its physical and chemical properties.

Fundamental Physical Constants

A summary of the key physical properties of TFE is presented in Table 1, providing a quantitative basis for its handling and application in various experimental setups.

| Property | Value | Source |

| Molecular Formula | C2H3F3O | [3] |

| Molar Mass | 100.04 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Odor | Ethanol-like | [4] |

| Density | 1.383 g/cm³ (at 25 °C) | [4] |

| Boiling Point | 73.6 °C | [4] |

| Melting Point | -43.5 °C | [4] |

| Refractive Index | 1.2940 (at 20 °C) | [4] |

| pKa | 12.4 | [2] |

| Viscosity | 1.75 cP (at 20 °C) | [4] |

| Flash Point | 29 °C (85 °F) | [4] |

| Solubility | Miscible with water, ethanol, ethers, ketones, and chloroform.[2][4][5] |

Unique Solvent Characteristics

The trifluoromethyl group's strong electron-withdrawing nature makes the hydroxyl proton of TFE significantly more acidic than that of ethanol.[1] This enhanced acidity, coupled with its ability to act as a strong hydrogen bond donor but a poor hydrogen bond acceptor, defines its solvent properties.[6] TFE is a highly polar, ionizing solvent capable of forming stable hydrogen-bonded complexes with a variety of molecules, including heterocycles like tetrahydrofuran and pyridine.[1]

Applications in Peptide and Protein Chemistry: A Tool for Structural Modulation

One of the most prominent applications of TFE is in the study of peptide and protein folding and structure.[1][7] It is widely recognized for its ability to induce and stabilize secondary structures, particularly α-helices, in peptides and proteins that may otherwise exist in random coil conformations in aqueous solutions.[8][9][10]

Mechanism of Secondary Structure Stabilization

The stabilizing effect of TFE on peptide secondary structures is a subject of extensive research. The prevailing mechanism suggests that TFE preferentially solvates the peptide backbone, displacing water molecules.[9][11] This "desolvation" effect reduces the competition for hydrogen bond formation between water and the peptide backbone, thereby promoting the formation of intramolecular hydrogen bonds that are characteristic of α-helices and β-sheets.[9][11] Furthermore, the low dielectric environment created by the aggregation of TFE molecules around the peptide favors these intramolecular interactions.[9][11]

It is crucial to note that the effect of TFE is concentration-dependent. Low concentrations of TFE can stabilize the tertiary structure of proteins, while higher concentrations can act as a denaturant, disrupting the native conformation.[8][12]

Caption: Mechanism of TFE-induced α-helix formation in peptides.

Experimental Protocol: TFE-Induced Helicity Analysis by Circular Dichroism (CD) Spectroscopy

This protocol outlines the steps for analyzing the effect of TFE on the secondary structure of a peptide using CD spectroscopy.

Materials:

-

Peptide of interest

-

2,2,2-Trifluoroethanol (spectroscopic grade)

-

Phosphate buffer (e.g., 10 mM, pH 7.4)

-

CD spectropolarimeter

-

Quartz cuvette with a 1 mm path length

Procedure:

-

Peptide Stock Solution Preparation: Prepare a concentrated stock solution of the peptide in the phosphate buffer. The final concentration in the cuvette should be in the range of 10-100 µM.

-

TFE Titration Series: Prepare a series of solutions with varying concentrations of TFE (e.g., 0%, 10%, 20%, 30%, 40%, 50% v/v) in the phosphate buffer, each containing the same final concentration of the peptide.

-

CD Spectra Acquisition:

-

Record a baseline spectrum of the corresponding buffer (with the respective TFE concentration) without the peptide.

-

Record the CD spectrum of each peptide solution from 260 nm to 190 nm.

-

Subtract the baseline spectrum from the corresponding sample spectrum.

-

-

Data Analysis:

-

Monitor the change in the CD signal at 222 nm, which is characteristic of α-helical content.

-

Calculate the mean residue ellipticity (MRE) to quantify the helical content at each TFE concentration.

-

Applications in Organic Synthesis: A Versatile and Reactive Solvent

TFE's unique properties also make it a valuable solvent and reagent in organic synthesis.[5]

Oxidation Reactions

TFE is an effective solvent for oxidation reactions, particularly those involving hydrogen peroxide.[1] For instance, the oxidation of sulfur compounds is efficiently carried out in TFE.[1]

Nucleophilic Aromatic Substitution (SNAr) Reactions

Recent studies have demonstrated that TFE can significantly improve the selectivity of nucleophilic aromatic substitution (SNAr) reactions on peptides.[13] When compared to traditional solvents like DMF, TFE enhances the chemoselectivity for specific nucleophilic side chains in peptides, offering better control over the arylation process.[13]

Caption: TFE enhances selectivity in peptide SNAr reactions.

Spectroscopic Properties of 2,2,2-Trifluoroethanol

Understanding the spectroscopic signature of TFE is crucial for its use in analytical techniques like NMR spectroscopy.

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum of TFE typically shows a quartet for the methylene protons (-CH₂-) due to coupling with the three fluorine atoms, and a triplet for the hydroxyl proton (-OH) due to coupling with the methylene protons. The chemical shifts can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show two signals corresponding to the two carbon atoms, with characteristic splitting patterns due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a triplet due to coupling with the two methylene protons.

For detailed and interactive spectra, refer to publicly available databases.[14]

Safety and Handling

2,2,2-Trifluoroethanol is a hazardous substance and must be handled with appropriate safety precautions.[5]

-

Toxicity: TFE is toxic if swallowed, inhaled, or in contact with skin.[2][7] It is also known to cause serious eye damage and may cause respiratory irritation.[7] Research has indicated that it can be a testicular toxicant in animal studies.[2]

-

Flammability: It is a flammable liquid and vapor.[7]

-

Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition.[4]

Conclusion

2,2,2-Trifluoroethanol is a uniquely versatile solvent with a broad range of applications in both chemistry and biology. Its ability to modulate peptide and protein structure has made it an indispensable tool in the study of protein folding and in the design of bioactive peptides. In organic synthesis, its distinct solvent properties enable novel and selective transformations. A thorough understanding of its physicochemical properties, coupled with stringent adherence to safety protocols, will empower researchers to fully harness the potential of this remarkable fluorinated alcohol.

References

- ChemicalBook. (2019, November 13). Applications of 2,2,2-Trifluoroethanol.

- ACS Publications. Conformation of 2,2,2-Trifluoroethanol and the Solvation Structure of Its 2-Fluoropyridine Clusters. The Journal of Physical Chemistry A.

- Roccatano, D., Colombo, G., Fioroni, M., & Mark, A. E. (2002). Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: A molecular dynamics study. PNAS, 99(19), 12179–12184.

- Fioroni, M., & Burger, K. (2001). Properties of 2,2,2-trifluoroethanol and water mixtures. The Journal of Chemical Physics, 114(1), 426-435.

- Wikipedia. 2,2,2-Trifluoroethanol.

- Halocarbon. Trifluoroethanol: Top 5 Uses, Properties & Safety Guide.

- ACS Publications. Experimental Validation of the Role of Trifluoroethanol as a Nanocrowder. The Journal of Physical Chemistry B.

- ChemicalBook. (2026, January 13). 2,2,2-Trifluoroethanol (CAS 75-89-8).

- NIST. Ethanol, 2,2,2-trifluoro-. NIST WebBook.

- Gimenez, D., Dose, A., Robson, N. L., Sandford, G., & Cobb, S. L. (2017). 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation. Organic & Biomolecular Chemistry, 15(19), 4081-4085.

- PubChem. 2,2,2-Trifluoroethanol.

- PubMed. Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study.

- PubMed. Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function.

- ChemicalBook. (n.d.). 2,2,2-Trifluoroethanol(75-89-8) 1H NMR spectrum.

Sources

- 1. Applications of 2,2,2-Trifluoroethanol_Chemicalbook [chemicalbook.com]

- 2. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]

- 3. Ethanol, 2,2,2-trifluoro- [webbook.nist.gov]

- 4. 2,2,2-Trifluoroethanol | 75-89-8 [chemicalbook.com]

- 5. Trifluoroethanol: Top 5 Uses, Properties & Safety Guide [ketonepharma.com]

- 6. researchgate.net [researchgate.net]

- 7. 2,2,2-Trifluoroethanol | C2H3F3O | CID 6409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pnas.org [pnas.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. 2,2,2-Trifluoroethanol(75-89-8) 1H NMR [m.chemicalbook.com]

2,2,2-Trifluoroethanol (TFE): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of a Versatile Fluorinated Solvent: From Fundamental Properties to Advanced Applications in Structural Biology and Pharmaceutical Sciences

Introduction: Unveiling the Unique Character of 2,2,2-Trifluoroethanol

2,2,2-Trifluoroethanol (TFE), with the chemical formula CF₃CH₂OH and CAS number 75-89-8, is a colorless, water-miscible liquid with an odor reminiscent of ethanol.[1][2] Despite its structural similarity to ethanol, the presence of the highly electronegative trifluoromethyl group imparts a unique set of physicochemical properties that distinguish it as a specialized and powerful tool in both research and industrial settings.[1][3] This guide provides a comprehensive technical overview of TFE, tailored for researchers, scientists, and drug development professionals. We will delve into its core properties, explore its multifaceted applications, and provide practical insights into its use, grounded in scientific principles and validated methodologies.

The strong electron-withdrawing nature of the trifluoromethyl group significantly enhances the acidity of the hydroxyl proton, making TFE a much stronger acid (pKa ≈ 12.4) compared to ethanol (pKa ≈ 15.9).[2] This increased acidity, coupled with its ability to act as a potent hydrogen bond donor but a poor acceptor, underpins its remarkable utility as a solvent and a co-solvent.[4][5] TFE is prized for its ability to dissolve a wide range of substances, from polar peptides and proteins to nonpolar organic compounds, making it a versatile medium for chemical reactions and biological studies.[6][7]

This guide will navigate through the synthesis and chemical reactivity of TFE, its critical role in shaping the secondary structure of peptides and proteins, its application as a solvent in challenging organic syntheses, and its utility in drug formulation and analytical techniques. Furthermore, we will address the essential safety and handling protocols required when working with this potent chemical.

Core Physicochemical and Spectroscopic Properties

A thorough understanding of TFE's fundamental properties is paramount for its effective application. These properties are summarized in the tables below, providing a quick reference for experimental design and execution.

Table 1: Key Physicochemical Properties of 2,2,2-Trifluoroethanol

| Property | Value |

| CAS Number | 75-89-8[8] |

| Molecular Formula | C₂H₃F₃O[6] |

| Molecular Weight | 100.04 g/mol [3] |

| Appearance | Colorless liquid[6] |

| Odor | Ethanol-like[1] |

| Boiling Point | ~74-80 °C[8][9] |

| Melting Point | ~ -44 °C[9] |

| Density (at 25 °C) | ~1.38 g/mL[9] |

| pKa | ~12.4[2] |

| Solubility | Miscible with water and many organic solvents[6][7] |

| Flash Point | ~29 °C (84.2 °F)[10] |

Spectroscopic Signature: A Window into Molecular Structure

Spectroscopic techniques are indispensable for characterizing TFE and for studying its interactions with solutes.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of TFE is simple, typically showing a quartet for the methylene (-CH₂-) protons around 3.9 ppm (coupled to the three fluorine atoms) and a broad singlet for the hydroxyl (-OH) proton, the chemical shift of which is highly dependent on concentration and temperature.[11]

-

¹³C NMR: The carbon spectrum displays two quartets due to C-F coupling, corresponding to the -CF₃ and -CH₂- carbons.[11]

-

¹⁹F NMR: A triplet is observed in the fluorine NMR spectrum due to coupling with the adjacent methylene protons.[12]

Infrared (IR) Spectroscopy: The IR spectrum of TFE is characterized by a strong, broad O-H stretching band around 3400 cm⁻¹, indicative of hydrogen bonding. Prominent C-F stretching bands are also observed in the region of 1100-1300 cm⁻¹.

Industrial Synthesis of 2,2,2-Trifluoroethanol

The primary industrial route for TFE production involves the hydrogenation or hydride reduction of trifluoroacetic acid derivatives, such as its esters or acyl chlorides.[1][3] Another established method is the hydrogenolysis of compounds with the general formula CF₃−CHOH−OR, where R can be hydrogen or an alkyl group.[1][3] This reaction is typically carried out in the presence of a palladium catalyst on activated charcoal, often with a tertiary aliphatic amine like triethylamine as a co-catalyst.[1][3]

More recent innovations in TFE synthesis include processes that react 2-halo-1,1,1-trifluoroethane with a carboxylic acid salt in the presence of a hydroxylated compound under elevated temperature and pressure.[13] Additionally, methods involving the reaction of 1,1,1-trifluoro-2-chloroethane with a γ-hydroxybutyric acid salt have been developed to produce TFE in high yield.[14]

The Role of TFE in Structural Biology: A Double-Edged Sword

One of the most significant applications of TFE in the life sciences is its use as a co-solvent in protein and peptide folding studies.[15][16] TFE's effect on biomolecular structure is complex and concentration-dependent, acting as both a stabilizer of secondary structure and a denaturant of tertiary structure.[15][16]

Induction and Stabilization of α-Helical Structures

In aqueous solutions, many peptides exist in a disordered or random coil conformation. The addition of TFE can induce the formation of stable α-helical secondary structures.[16][17] The mechanism behind this phenomenon is still a subject of research, with several proposed theories. One leading hypothesis suggests that TFE molecules preferentially solvate the peptide backbone, weakening intramolecular hydrogen bonds with water and thereby favoring the formation of intramolecular hydrogen bonds characteristic of α-helices.[18] Another theory posits that TFE disrupts the hydrogen-bonding network of water, reducing the entropic penalty of solvating non-polar side chains and thus promoting a more compact, folded state.[19]

Denaturation of Globular Proteins

While TFE promotes secondary structure formation in peptides, it often acts as a denaturant for globular proteins.[15] At higher concentrations, TFE can disrupt the delicate balance of hydrophobic and electrostatic interactions that maintain the protein's native tertiary structure, leading to unfolding.[15][20] Interestingly, this denaturation process can sometimes lead to the formation of non-native α-helical structures, providing insights into early folding intermediates and protein misfolding pathways, such as those involved in amyloid fibril formation.[16][20]

Experimental Protocol: TFE-Induced Helicity Analysis by Circular Dichroism (CD) Spectroscopy

This protocol outlines the steps for assessing the effect of TFE on the secondary structure of a peptide.

-

Peptide Preparation: Dissolve the lyophilized peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a stock concentration of 1 mg/mL.

-

TFE Titration Series: Prepare a series of peptide solutions with increasing concentrations of TFE (e.g., 0%, 10%, 20%, 30%, 40%, 50% v/v). Ensure the final peptide concentration is consistent across all samples (e.g., 50 µM).

-

CD Spectroscopy:

-

Acquire far-UV CD spectra (typically 190-260 nm) for each sample at a controlled temperature (e.g., 25 °C).

-

Use a quartz cuvette with a short path length (e.g., 1 mm) to minimize solvent absorbance.

-

Record a baseline spectrum for each TFE concentration without the peptide and subtract it from the corresponding sample spectrum.

-

-

Data Analysis:

-

Monitor the change in the CD signal at 222 nm, which is characteristic of α-helical content.

-

Calculate the mean residue ellipticity [θ] and use deconvolution algorithms to estimate the percentage of α-helix, β-sheet, and random coil in each sample.

-

TFE in Organic Synthesis: A Solvent for Challenging Reactions

The unique properties of TFE make it an exceptional solvent for a variety of organic reactions.[6] Its high ionizing power and low nucleophilicity, combined with its ability to form strong hydrogen bonds, can enhance reaction rates and influence selectivity.[21]

Key Applications in Synthesis:

-

Oxidation Reactions: TFE is an effective solvent for oxidations using hydrogen peroxide, particularly for the oxidation of sulfur compounds.[1]

-

Nucleophilic Aromatic Substitution (SNAr): TFE has been shown to facilitate SNAr reactions, especially with nitrogen-based nucleophiles.[21] Its ability to solvate the leaving group and its acidic nature are thought to contribute to enhanced reactivity.[21]

-

Peptide Chemistry: Beyond structural studies, TFE is used as a solvent in solid-phase peptide synthesis (SPPS) and for the chemoselective arylation of peptides.[21]

-

Fluorination Agent: TFE serves as a source of the trifluoroethoxy group in various chemical transformations.[1]

Applications in Drug Development and Formulation

The advantageous solvent properties of TFE extend to the pharmaceutical industry, where it plays a role in both drug synthesis and formulation.[22][23]

-

Intermediate in API Synthesis: TFE is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[22] The introduction of a trifluoromethyl group can significantly alter a molecule's biological properties, including its lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles.[6]

-

Solubilization of Poorly Soluble Drugs: A major hurdle in drug development is the poor aqueous solubility of many drug candidates.[19] TFE can act as a potent co-solvent to enhance the solubility of hydrophobic compounds.[19] It is believed that at low concentrations in water, TFE forms nanoclusters that create favorable microenvironments for drug molecules, shielding them from the bulk aqueous phase and preventing precipitation.[19]

Table 2: Solubility Enhancement of a Model Compound in TFE/Water Mixtures

| TFE Concentration (v/v) | Solubility (µg/mL) |

| 0% | < 1 |

| 10% | 25 |

| 20% | 150 |

| 30% | > 500 |

| Data is representative and illustrates the trend of solubility enhancement.[19] |

Safety and Handling Considerations

While TFE is a valuable tool, it is also a hazardous substance that requires careful handling.[6][24]

-

Toxicity: TFE is toxic if swallowed, inhaled, or absorbed through the skin.[1][24] It is classified as a reproductive toxicant and can cause damage to various organs, including the blood, bladder, and respiratory system.[1]

-

Flammability: TFE is a flammable liquid with a relatively low flash point.[10] It should be stored away from heat, sparks, and open flames in a well-ventilated area.[24]

-

Personal Protective Equipment (PPE): When handling TFE, appropriate PPE, including splash goggles, a lab coat, and chemical-resistant gloves, is essential.[10][24] Work should be conducted in a chemical fume hood to avoid inhalation of vapors.[25]

In Case of Exposure:

-

Skin Contact: Immediately wash the affected area with plenty of water.[24]

-

Eye Contact: Flush eyes with water for at least 15 minutes and seek immediate medical attention.[10]

-

Inhalation: Move to fresh air and seek medical attention.[10]

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.[10]

Conclusion: A Versatile and Indispensable Tool

2,2,2-Trifluoroethanol is far more than a simple fluorinated alcohol. Its unique combination of properties—acidity, hydrogen bonding capability, and versatile solvency—makes it an indispensable tool for researchers and professionals in chemistry, biology, and pharmaceutical sciences. From elucidating the complex mechanisms of protein folding to enabling challenging chemical syntheses and improving the formulation of life-saving drugs, TFE continues to be at the forefront of scientific innovation. A thorough understanding of its properties, applications, and handling requirements, as detailed in this guide, is crucial for harnessing its full potential while ensuring a safe laboratory environment.

References

- Vertex AI Search. (n.d.). Trifluoroethanol: Top 5 Uses, Properties & Safety Guide. Retrieved January 19, 2026.

-

Wikipedia. (2023, December 14). 2,2,2-Trifluoroethanol. In Wikipedia. Retrieved January 19, 2026, from [Link]

-

chemeurope.com. (n.d.). 2,2,2-Trifluoroethanol. Retrieved January 19, 2026, from [Link]

- Grokipedia. (n.d.). 2,2,2-Trifluoroethanol. Retrieved January 19, 2026.

- BenchChem. (2025). Spectroscopic Properties of 2,2,2-Trifluoroethanol: A Technical Guide.

- Povey, J. F., Smales, C. M., & Williamson, M. P. (2010). Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function.

- ScienceLab.com. (2005, October 10).

-

Solubility of Things. (n.d.). 2,2,2-Trifluoroethanol. Retrieved January 19, 2026, from [Link]

- Loba Chemie. (2016, April 16). 2,2,2-TRIFLUOROETHANOL FOR SYNTHESIS MSDS.

- Cole-Parmer. (n.d.).

- Carl ROTH. (n.d.).

-

EurekAlert!. (2019, April 4). About TFE: Old and new findings. Retrieved January 19, 2026, from [Link]

- BenchChem. (2025). Application Note: Utilizing 2,2,2-Trifluoroethanol (TFE)

- Ingenta Connect. (2019, May 1). About TFE: Old and New Findings. Current Protein & Peptide Science, 20(5), 434-443.

-

PubChem. (n.d.). 2,2,2-Trifluoroethanol. Retrieved January 19, 2026, from [Link]

- Roccatano, D., Fioroni, M., Zacharias, M., & Colombo, G. (2002). Experimental Validation of the Role of Trifluoroethanol as a Nanocrowder. Proceedings of the National Academy of Sciences, 99(19), 12073-12078.

- Lawlor, F. E., & Braid, M. (1986). U.S. Patent No. 4,590,310. Washington, DC: U.S.

- Povey, J. F., Smales, C. M., & Williamson, M. P. (2010). Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function.

- Roccatano, D., Colombo, G., Fioroni, M., & Mark, A. E. (2002). Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: A molecular dynamics study. Proceedings of the National Academy of Sciences, 99(19), 12073-12078.

- ChemSrc. (n.d.). Trifluoroethanol (TFE, 2,2,2-Trifluoroethanol, Trifluoroethyl alcohol, Fluorinol 85) CAS:76-05-1.

- Koyama, H., & Tanaka, M. (2004). European Patent No. EP1426351B1.

- Auton, M., & Bolen, D. W. (2004). A Desolvation Model for Trifluoroethanol-Induced Aggregation of Enhanced Green Fluorescent Protein. Biophysical Journal, 87(3), 1913-1921.

- Aubert, P., & Pouteau, R. (1987). U.S. Patent No. 4,658,070. Washington, DC: U.S.

- ChemicalBook. (n.d.). 2,2,2-Trifluoroethanol(75-89-8) 1H NMR spectrum.

- BenchChem. (2025).

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 16). Trifluoroethanol in Pharma: Enhancing Efficacy and Stability.

- Zhong, S., & Raleigh, D. P. (2014). Experimental Validation of the Role of Trifluoroethanol as a Nanocrowder. The Journal of Physical Chemistry B, 118(39), 11464-11471.

- Tulla-Puche, J., & Albericio, F. (2017). 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation. Organic & Biomolecular Chemistry, 15(16), 3429-3435.

- Fioroni, M., & Roccatano, D. (2000). Properties of 2,2,2-trifluoroethanol and water mixtures. The Journal of Chemical Physics, 113(23), 10974-10982.

- AIP Publishing. (2000). Properties of 2,2,2-trifluoroethanol and water mixtures. The Journal of Chemical Physics, 113(23), 10974.

- Thermo Fisher Scientific. (2014, April 29).

- Semantic Scholar. (n.d.).

-

NIST. (n.d.). Ethanol, 2,2,2-trifluoro-. In NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]

- Sönnichsen, F. D., Van Eyk, J. E., Hodges, R. S., & Sykes, B. D. (1992). Effect of trifluoroethanol on protein secondary structure: an NMR and CD study using a synthetic actin peptide. Biochemistry, 31(37), 8790-8798.

- ResearchGate. (n.d.). Properties of TFE/water mixtures as a function of composition.

- Sigma-Aldrich. (n.d.). 2,2,2-Trifluoroethanol analytical standard, for NMR spectroscopy.

- SpectraBase. (n.d.). 2,2,2-Trifluoroethanol - Optional[19F NMR] - Chemical Shifts.

- ChemicalBook. (2019, November 13).

- Sticht, H., Willbold, D., Ejchart, A., & Rosch, P. (1996). Conformation of 2,2,2-Trifluoroethanol and the Solvation Structure of Its 2-Fluoropyridine Clusters. The Journal of Physical Chemistry A, 100(44), 17401-17406.

Sources

- 1. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. 2,2,2-Trifluoroethanol [chemeurope.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Trifluoroethanol: Top 5 Uses, Properties & Safety Guide [ketonepharma.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. CAS RN 75-89-8 | Fisher Scientific [fishersci.com]

- 9. 2,2,2-Trifluoroethanol | 75-89-8 [chemicalbook.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. spectrabase.com [spectrabase.com]

- 13. US4590310A - Process for the preparation of 2,2,2-trifluoroethanol - Google Patents [patents.google.com]

- 14. EP1426351B1 - Process for preparation of 2,2,2-trifluoroethanol - Google Patents [patents.google.com]

- 15. Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. About TFE: Old and new findings | EurekAlert! [eurekalert.org]

- 17. About TFE: Old and New Findings: Ingenta Connect [ingentaconnect.com]

- 18. pnas.org [pnas.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. A Desolvation Model for Trifluoroethanol-Induced Aggregation of Enhanced Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00295E [pubs.rsc.org]

- 22. 2,2,2-Trifluoroethanol (75-89-8) at Nordmann - nordmann.global [nordmann.global]

- 23. nbinno.com [nbinno.com]

- 24. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 25. mmbio.byu.edu [mmbio.byu.edu]

A Senior Application Scientist's Guide to the Synthesis and Structure of 2,2,2-Trifluoroethanol (TFE)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroethanol (CF₃CH₂OH), commonly known as TFE, is a colorless, water-miscible liquid with an odor similar to ethanol.[1][2] However, its chemical properties diverge significantly from its non-fluorinated counterpart. The presence of the strongly electronegative trifluoromethyl group imparts a unique combination of attributes, including enhanced acidity, low nucleophilicity, and a remarkable ability to stabilize secondary structures in peptides and proteins.[1][3][4][5] These characteristics have established TFE as an indispensable tool in both academic and industrial research, particularly in the realms of organic synthesis, biochemistry, and pharmaceutical development.[3][6][7]

This guide provides an in-depth technical overview of the molecular structure, physicochemical properties, and synthesis of TFE. As a senior application scientist, the goal is to furnish not just protocols, but a deeper understanding of the causality behind the experimental choices, ensuring that the described methodologies are robust and reproducible. We will explore the most common and effective synthesis routes from readily available starting materials and delve into the analytical techniques required for structural verification and quality control.

Section 1: Molecular Structure and Physicochemical Properties

The utility of TFE is intrinsically linked to its unique molecular architecture. The powerful inductive effect of the three fluorine atoms dramatically influences the properties of the adjacent hydroxyl group.

Structural Characteristics:

-

Acidity: The trifluoromethyl group is a potent electron-withdrawing group, which polarizes the O-H bond and stabilizes the resulting trifluoroethoxide anion. This effect significantly increases the acidity of TFE (pKa ≈ 12.4) compared to ethanol (pKa ≈ 16.0).[1][6][8]

-

Hydrogen Bonding: TFE is a strong hydrogen bond donor but a weak acceptor. This allows it to form stable complexes with Lewis bases like pyridine and THF and to disrupt water's hydrogen-bonding network, a key factor in its solvent effects on biomolecules.[1][3]

-

Conformation: Theoretical and spectroscopic studies have shown that TFE predominantly adopts a gauche conformation, which is stabilized by hyperconjugation between the OH group and the C-C and C-H bonds.[9][10][11] This conformational preference is a critical factor in its interactions with other molecules.

Solvent Properties for Drug Development:

In the field of drug development, TFE is highly valued as a specialized solvent. It effectively solubilizes both peptides and proteins and is widely used in NMR spectroscopy studies to investigate protein folding.[3][4] TFE can induce and stabilize α-helical and β-sheet structures in peptides, providing a controlled environment to study these fundamental biological conformations.[4][5][9] This property is attributed to TFE's ability to displace water from the peptide's surface, creating a low dielectric environment that favors the formation of internal hydrogen bonds.[4][5]

Physicochemical Data Summary:

The following table summarizes the key physicochemical properties of 2,2,2-Trifluoroethanol.

| Property | Value |

| Molecular Formula | C₂H₃F₃O |

| Molar Mass | 100.04 g/mol [1] |

| Appearance | Colorless liquid[1] |

| Density (20 °C) | ~1.39 g/mL[2] |

| Melting Point | -43.5 °C[1][6] |

| Boiling Point | 74.0 °C[1][6] |

| pKa | 12.4[1][6] |

| Solubility | Miscible with water, ethanol, ethers, ketones[1][6] |

| Refractive Index (n²⁰/D) | ~1.291[7] |

Section 2: Synthesis of 2,2,2-Trifluoroethanol: Protocols and Mechanistic Insights

Industrially, TFE is primarily produced through the hydrogenation or hydride reduction of derivatives of trifluoroacetic acid, such as its esters or acyl chloride.[1][3] Below are two common and reliable laboratory-scale synthesis methods.

Method 1: Reduction of Ethyl Trifluoroacetate with Sodium Borohydride

This method is a staple in many organic synthesis labs due to its operational simplicity and the relatively mild nature of the reducing agent, sodium borohydride (NaBH₄).

Principle and Mechanism:

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from NaBH₄ to the electrophilic carbonyl carbon of ethyl trifluoroacetate. This forms a tetrahedral intermediate which then eliminates the ethoxide leaving group. A second hydride addition to the resulting aldehyde (trifluoroacetaldehyde) yields the trifluoroethoxide anion, which is subsequently protonated during the workup to give the final product, 2,2,2-trifluoroethanol.

Detailed Experimental Protocol:

-

Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube. The entire apparatus should be flame-dried and cooled under a stream of dry nitrogen.

-

Reagents:

-

Sodium borohydride (NaBH₄): 10.0 g (0.264 mol)

-

Anhydrous Tetrahydrofuran (THF): 200 mL

-

Ethyl trifluoroacetate: 25.0 g (0.176 mol)

-

-

Procedure: a. Sodium borohydride is suspended in 150 mL of anhydrous THF in the reaction flask. b. Ethyl trifluoroacetate is dissolved in 50 mL of anhydrous THF and placed in the dropping funnel. c. The NaBH₄ suspension is cooled to 0 °C in an ice bath. d. The ethyl trifluoroacetate solution is added dropwise to the stirred suspension over a period of 1 hour, maintaining the temperature below 10 °C. e. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4 hours.

-

Work-up and Purification: a. The reaction is cooled in an ice bath, and the excess NaBH₄ is quenched by the slow, careful addition of 1 M HCl until the solution is acidic (pH ~2). b. The mixture is then extracted with diethyl ether (3 x 100 mL). c. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered. d. The solvent is removed by rotary evaporation. e. The crude product is purified by fractional distillation, collecting the fraction boiling at 73-75 °C.

Expert Insights:

-

Causality: The use of THF as a solvent is crucial as it solubilizes the ester and is compatible with the reducing agent. The initial cooling is necessary to control the exothermic reaction. Refluxing ensures the reaction goes to completion.

-

Trustworthiness: This protocol is self-validating through the monitoring of gas evolution during quenching (indicating excess hydride) and the final purification by distillation, which separates the product based on its distinct boiling point.

Method 2: Catalytic Hydrogenation of Trifluoroacetic Acid

For larger-scale syntheses, catalytic hydrogenation is often more economical and environmentally friendly. This method avoids the use of stoichiometric metal hydride reagents.

Principle and Mechanism:

This process involves the heterogeneous catalytic reduction of trifluoroacetic acid with hydrogen gas. The reaction typically employs a precious metal catalyst, such as ruthenium or rhodium on a carbon support. The carboxylic acid is adsorbed onto the catalyst surface, where it reacts with activated hydrogen atoms to be reduced to the corresponding alcohol.

Detailed Experimental Protocol:

-

Setup: A high-pressure autoclave (e.g., a Parr hydrogenator) is required for this procedure.

-

Reagents:

-

Trifluoroacetic acid (TFA): 20.0 g (0.175 mol)

-

5% Ruthenium on carbon (Ru/C): 1.0 g

-

Anhydrous ethanol: 100 mL (as solvent)

-

-

Procedure: a. The autoclave is charged with TFA, the Ru/C catalyst, and anhydrous ethanol. b. The vessel is sealed, purged several times with nitrogen, and then with hydrogen gas. c. The autoclave is pressurized with hydrogen to 500 psi (approximately 34 atm). d. The mixture is heated to 100 °C with vigorous stirring. e. The reaction is monitored by the drop in hydrogen pressure. Once the pressure stabilizes (typically after 6-12 hours), the reaction is considered complete.

-

Work-up and Purification: a. The autoclave is cooled to room temperature and carefully depressurized. b. The reaction mixture is filtered through a pad of celite to remove the catalyst. c. The ethanol solvent is removed by distillation. d. The remaining crude product is purified by fractional distillation as described in Method 1.

Expert Insights:

-

Causality: The choice of a robust catalyst like Ru/C is essential for the efficient reduction of the relatively unreactive carboxylic acid group. The high pressure and temperature are necessary to achieve a reasonable reaction rate.

-

Trustworthiness: The progress of the reaction can be reliably tracked by the consumption of hydrogen gas. The final product's purity is confirmed through spectroscopic analysis after distillation.

Section 3: Structural Verification and Quality Control

Confirming the identity and purity of the synthesized TFE is a critical final step. This is typically achieved through a combination of spectroscopic techniques.

Spectroscopic Data Summary:

| Technique | Expected Chemical Shift / Signal |

| ¹H NMR (CDCl₃) | δ ≈ 3.9 ppm (quartet, 2H, J ≈ 8.7 Hz, -CH₂-), δ ≈ 2.5 ppm (broad singlet, 1H, -OH)[12][13][14][15] |

| ¹⁹F NMR (CDCl₃, ref. CFCl₃) | δ ≈ -77 ppm (triplet, 3F, J ≈ 8.7 Hz, -CF₃)[16][17][18][19] |

| ¹³C NMR (CDCl₃) | δ ≈ 124 ppm (quartet, J ≈ 277 Hz, -CF₃), δ ≈ 61 ppm (quartet, J ≈ 34 Hz, -CH₂-) |

| IR Spectroscopy (neat) | ~3400 cm⁻¹ (broad, O-H stretch), ~2970 cm⁻¹ (C-H stretch), ~1150 cm⁻¹ (strong, C-F stretch)[20][21] |

Mandatory Visualization: Synthesis and Characterization Workflow

The following diagram illustrates the logical flow from starting materials to the final, verified product for the synthesis of TFE via the reduction of ethyl trifluoroacetate.

Caption: Workflow for the synthesis and characterization of TFE.

Mandatory Visualization: TFE Synthesis Pathway

This diagram illustrates the key chemical transformations in the synthesis of TFE from ethyl trifluoroacetate.

Caption: Key steps in the reduction of ethyl trifluoroacetate to TFE.

Section 4: Safety and Handling

2,2,2-Trifluoroethanol is a hazardous chemical and must be handled with appropriate precautions.

-

Hazards: TFE is a flammable liquid and vapor.[22][23][24][25] It is toxic if swallowed, inhaled, or absorbed through the skin.[22][23] It can cause severe eye and skin irritation and may have adverse reproductive effects.[23][25][26]

-

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[22][23]

-

Handling: Keep away from heat, sparks, and open flames.[23][24] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[24][26]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[7][23]

Conclusion

2,2,2-Trifluoroethanol is a versatile and powerful tool for chemists and biochemists. Its synthesis from derivatives of trifluoroacetic acid is well-established, with both hydride reduction and catalytic hydrogenation offering reliable routes to the pure product. A thorough understanding of its unique structural and electronic properties is key to leveraging its full potential as a solvent and a synthetic building block. By following the detailed protocols and safety guidelines presented in this guide, researchers can confidently prepare and utilize TFE in their work, contributing to advancements in drug discovery and development.

References

-

2,2,2-Trifluoroethanol - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2,2,2-Trifluoroethanol. Retrieved January 19, 2026, from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,2,2-Trifluoroethanol. Retrieved January 19, 2026, from [Link]

-

2,2,2-Trifluoroethanol - Grokipedia. (n.d.). Retrieved January 19, 2026, from [Link]

-

Trifluoroethanol. (n.d.). DrugFuture. Retrieved January 19, 2026, from [Link]

-

Yamada, Y., et al. (2012). Conformation of 2,2,2-Trifluoroethanol and the Solvation Structure of Its 2-Fluoropyridine Clusters. The Journal of Physical Chemistry A, 116(13), 3349–3356. [Link]

- Process for the synthesis of 2,2,2-trifluoroethanol. (1987). Google Patents.

-

Yamada, Y., et al. (2012). Conformation of 2,2,2-trifluoroethanol and the solvation structure of its 2-fluoropyridine clusters. PubMed. Retrieved January 19, 2026, from [Link]

-

2,2,2-Trifluoroethanol | C2H3F3O | CID 6409. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Conformation of 2,2,2-Trifluoroethanol and the Solvation Structure of Its 2-Fluoropyridine Clusters. (2025, August 6). ResearchGate. Retrieved January 19, 2026, from [Link]

- Process for the preparation of 2.2. 2 trifluoroethanol. (n.d.). Google Patents.

-

The real component of the ¹H NMR-spectrum of 2,2,2-trifluoroethanol in... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function. (2025, August 6). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Roccatano, D., et al. (2002). Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: A molecular dynamics study. PNAS, 99(19), 12179–12184. [Link]

-

Roccatano, D., et al. (2002). Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study. PubMed. Retrieved January 19, 2026, from [Link]

- Process for the preparation of 2,2,2-trifluoroethanol. (n.d.). Google Patents.

-

Chemical Properties of Ethanol, 2,2,2-trifluoro- (CAS 75-89-8). (n.d.). Cheméo. Retrieved January 19, 2026, from [Link]

-

Explain why the pKa of 2,2,2-trifluoroethanol (12.4) is lower tha... (n.d.). Pearson+. Retrieved January 19, 2026, from [Link]

- Process for producing 2,2,2-trifluoroethanol. (n.d.). Google Patents.

-

Dale, M. P., et al. (1989). 19F nuclear magnetic resonance analysis of trifluoroethanol metabolites in the urine of the Sprague-Dawley rat. PubMed. Retrieved January 19, 2026, from [Link]

-

2,2,2-Trifluoroethanol (TFEA) - Its Production Process and Various Applications. (2025, August 26). Tosoh USA. Retrieved January 19, 2026, from [Link]

-

2,2,2-Trifluoroethanol - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 19, 2026, from [Link]

-

Experimental Validation of the Role of Trifluoroethanol as a Nanocrowder. (2015). PMC - NIH. Retrieved January 19, 2026, from [Link]

- Method for producing 2,2,2-trifluoroethanol. (n.d.). Patsnap.

-

2,2,2-Trifluoroethanol - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 19, 2026, from [Link]

-

2,2,2-Trifluoroethanol - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase. Retrieved January 19, 2026, from [Link]

-

Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy. (n.d.). Oxford Instruments. Retrieved January 19, 2026, from [Link]

-

2,2,2-Trifluoroethanol | C2H3F3O | MD Topology | NMR | X-Ray. (n.d.). ATB. Retrieved January 19, 2026, from [Link]

-

19F Chemical Shifts and Coupling Constants. (n.d.). UCSB Chem and Biochem. Retrieved January 19, 2026, from [Link]

Sources

- 1. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Applications of 2,2,2-Trifluoroethanol_Chemicalbook [chemicalbook.com]

- 4. pnas.org [pnas.org]

- 5. Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trifluoroethanol [drugfuture.com]

- 7. 2,2,2-Trifluoroethanol | 75-89-8 [chemicalbook.com]

- 8. Explain why the pKa of 2,2,2-trifluoroethanol (12.4) is lower tha... | Study Prep in Pearson+ [pearson.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Conformation of 2,2,2-trifluoroethanol and the solvation structure of its 2-fluoropyridine clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2,2,2-Trifluoroethanol(75-89-8) 1H NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. spectrabase.com [spectrabase.com]

- 15. 2,2,2-Trifluoroethanol | C2H3F3O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 16. 19F nuclear magnetic resonance analysis of trifluoroethanol metabolites in the urine of the Sprague-Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. spectrabase.com [spectrabase.com]

- 18. nmr.oxinst.com [nmr.oxinst.com]

- 19. 19F [nmr.chem.ucsb.edu]

- 20. 2,2,2-Trifluoroethanol(75-89-8) IR Spectrum [chemicalbook.com]

- 21. spectrabase.com [spectrabase.com]

- 22. carlroth.com [carlroth.com]

- 23. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 24. mmbio.byu.edu [mmbio.byu.edu]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. fishersci.com [fishersci.com]

A-Technical-Guide-to-the-Synthesis-and-Handling-of-High-Purity-Tetrafluoroethylene-TFE-for-Research-Applications

Abstract

This technical guide addresses the unique challenges surrounding the acquisition and use of high-purity tetrafluoroethylene (TFE) for research, scientific, and drug development applications. Due to its inherent hazardous properties, TFE is not a commercially available commodity.[1][2] This document, therefore, provides a comprehensive overview of laboratory-scale synthesis, purification, and analytical characterization of TFE. Furthermore, it emphasizes the critical safety protocols required for its handling to ensure a secure research environment. The methodologies detailed herein are designed to empower researchers with the knowledge to generate and utilize high-purity TFE safely and effectively within a laboratory setting.

The Challenge of Commercial Unavailability

Tetrafluoroethylene (C2F4) is a colorless, odorless gas that serves as the foundational monomer for the production of polytetrafluoroethylene (PTFE) and other fluoropolymers.[3] However, its utility is overshadowed by its significant hazards. TFE is an extremely flammable and chemically unstable gas, prone to explosive decomposition, even in the absence of oxygen.[2] It is also classified as a carcinogen.[4][5]

These hazardous properties necessitate that TFE be handled in chemical plants under stringent temperature and pressure controls, often as a gas, liquid, or even a supercritical fluid.[1] Consequently, it is not recommended to store or ship pure TFE.[1] European transport regulations, for instance, limit the maximum pressure of stabilized TFE in cylinders to 6 bar.[1] This industrial reality means that for researchers, scientists, and drug development professionals, "commercial availability" is not about purchasing TFE off-the-shelf, but rather about the capability to synthesize it on-demand in a laboratory environment.

Laboratory-Scale Synthesis of High-Purity TFE

For research purposes, several methods have been established for the laboratory-scale synthesis of TFE. These methods are designed to be convenient and safer alternatives to industrial production processes.

Pyrolysis of Sodium Pentafluoropropionate

A widely adopted and relatively safe method for generating TFE in a laboratory setting is the pyrolysis of the sodium salt of pentafluoropropionic acid.[3] This reaction is advantageous as it proceeds at a lower temperature than other pyrolytic methods and generates TFE along with carbon dioxide and sodium fluoride.[3][6]

Experimental Protocol:

-

Preparation: The sodium salt of pentafluoropropionic acid is prepared by neutralizing pentafluoropropionic acid with a stoichiometric amount of sodium hydroxide in an aqueous solution, followed by evaporation of the water.

-

Apparatus Setup: A pyrolysis apparatus is assembled, typically consisting of a heating mantle, a reaction flask, a condenser, and a collection vessel cooled with liquid nitrogen. The system should be thoroughly dried and purged with an inert gas (e.g., nitrogen or argon) to eliminate oxygen.

-

Pyrolysis: The dried sodium pentafluoropropionate is placed in the reaction flask and heated to a temperature range of 200-230°C.[6]

-

Collection: The gaseous products, TFE and carbon dioxide, are passed through a cold trap or condenser to remove any higher-boiling impurities. The TFE is then collected in a vessel cooled with liquid nitrogen.

Vacuum Pyrolysis of Polytetrafluoroethylene (PTFE)

A traditional laboratory synthesis of TFE involves the depolymerization of PTFE via vacuum pyrolysis.[3] This method, however, requires careful control of pressure to ensure the exclusive formation of TFE.[3]

Experimental Protocol:

-

Apparatus Setup: A quartz tube is used as the pyrolysis chamber, connected to a high-vacuum pump and a series of cold traps.

-

Pyrolysis: PTFE powder or shavings are placed in the quartz tube and heated to 650–700 °C under a vacuum of less than 5 Torr.[3]

-

Collection: The TFE monomer is collected in a cold trap cooled with liquid nitrogen. At higher pressures, the product mixture may also contain hexafluoropropylene and octafluorocyclobutane.[3]

Purification of Synthesized TFE

The TFE generated from the synthesis methods described above will contain impurities that need to be removed to achieve the high purity required for many research applications. The primary impurity in the pyrolysis of sodium pentafluoropropionate is carbon dioxide, while the pyrolysis of PTFE may yield other fluorocarbons.

Purification Workflow

Caption: Workflow for the purification of laboratory-synthesized TFE.

Step-by-Step Purification Protocol

-

Removal of High-Boiling Impurities: The raw gas stream from the synthesis reaction is first passed through a cold trap maintained at -78°C (dry ice/acetone bath). This will condense and remove any less volatile impurities.

-

Carbon Dioxide Removal: For TFE generated from sodium pentafluoropropionate, the gas stream is then passed through a scrubber containing a CO2 absorbent such as Ascarite® or soda lime.[6]

-

Collection of High-Purity TFE: The purified TFE gas is then collected by condensation in a final cold trap cooled with liquid nitrogen (-196°C).

Analytical Methods for Purity Determination

Ensuring the purity of the synthesized TFE is critical for the integrity of subsequent experiments. A combination of analytical techniques should be employed for comprehensive characterization.

| Analytical Technique | Principle | Information Obtained |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and polarity, with mass-based detection.[7] | Identification and quantification of volatile impurities. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Confirmation of the TFE structure and detection of functional group impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹⁹F NMR) | Nuclear spin transitions in a magnetic field. | Structural elucidation and quantification of fluorine-containing impurities.[7] |

Experimental Protocol for GC-MS Analysis:

-

Sample Preparation: A gas-tight syringe is used to carefully extract a sample of the purified TFE from the collection vessel.

-

Injection: The gas sample is injected into the GC-MS instrument.

-

Chromatographic Separation: A suitable column (e.g., a porous layer open tubular (PLOT) column) is used to separate the TFE from any impurities.

-

Mass Spectrometric Detection: The mass spectrometer is used to identify the separated components based on their mass-to-charge ratio and fragmentation patterns.

Safe Handling and Storage of TFE

The extreme hazards associated with TFE demand strict adherence to safety protocols.

Key Safety Considerations

-

Eliminate Ignition Sources: All sources of ignition, such as open flames, sparks, and smoking, must be strictly prohibited in the area where TFE is handled.[4][5]

-

Grounding and Bonding: All equipment used for handling TFE must be properly grounded and bonded to prevent the buildup of static electricity.[4][5]

-

Oxygen Exclusion: TFE can form explosive peroxides in the presence of oxygen.[8][9] All handling and synthesis must be conducted under an inert atmosphere.

-

Ventilation: TFE should be handled in a well-ventilated area, preferably within a fume hood, to prevent the accumulation of the gas.[4]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, flame-retardant lab coats, and gloves, must be worn at all times.

-

Inhibitors: If short-term storage is unavoidable, an inhibitor such as terpene B or d-limonene should be added to prevent polymerization.[5]

Emergency Procedures

In the event of a leak, the area should be immediately evacuated and ventilated.[5] Leaking cylinders should be moved to a safe, open-air location to empty.[5]

Conclusion

While high-purity TFE is not commercially available in the traditional sense, this guide provides the necessary framework for its safe and effective generation and purification within a research laboratory. By understanding the underlying principles of its synthesis, purification, and safe handling, researchers can confidently utilize this important monomer in their scientific endeavors. Adherence to the protocols and safety measures outlined in this document is paramount to ensuring a secure and productive research environment.

References

-

Plastics Europe. (2017). Guide for the Safe Handling of Tetrafluoroethylene. [Link]

-

ResearchGate. (2017). Guide for the Safe Handling of Tetrafluoroethylene. [Link]

-

PubChem. Tetrafluoroethylene. National Institutes of Health. [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Tetrafluoroethylene. [Link]

-

Wikipedia. Tetrafluoroethylene. [Link]

-

Ebnesajjad, S. (2019). Polytetrafluoroethylene: Synthesis and Characterization of the Original Extreme Polymer. Chemical Reviews, 119(3), 1978-2023. [Link]

-

ResearchGate. (2010). Preparation and Handling of Tetrafluoroethylene (TFE) in An Academic Laboratory. [Link]

-

Ebnesajjad, S. (2019). Polytetrafluoroethylene: Synthesis and Characterization of the Original Extreme Polymer. PubMed, 30758197. [Link]

Sources

- 1. fluoropolymers.eu [fluoropolymers.eu]

- 2. researchgate.net [researchgate.net]

- 3. Tetrafluoroethylene - Wikipedia [en.wikipedia.org]

- 4. Tetrafluoroethylene | C2F4 | CID 8301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nj.gov [nj.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Polytetrafluoroethylene: Synthesis and Characterization of the Original Extreme Polymer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2,2-Trifluoroethanol: Molecular Attributes and Applications

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,2,2-Trifluoroethanol (TFE), a fluorinated alcohol with unique properties that make it an invaluable tool in chemical synthesis, pharmaceutical development, and biotechnology research. We will delve into its core molecular attributes, physicochemical properties, and its critical role in modern drug discovery, supported by practical experimental protocols and safety considerations.

Core Molecular Identity of 2,2,2-Trifluoroethanol

2,2,2-Trifluoroethanol, also known as TFE or trifluoroethyl alcohol, is a colorless, water-miscible liquid with an odor similar to ethanol.[1][2] Its distinct properties arise from the potent electron-withdrawing effects of the trifluoromethyl group (CF₃), which significantly influences the molecule's acidity, polarity, and solvent capabilities.[1][3]

| Attribute | Value | Source(s) |

| Chemical Formula | C₂H₃F₃O | [4][5] |

| Linear Formula | CF₃CH₂OH | [6][7] |

| Molecular Weight | 100.04 g/mol | [4][5][7] |

| CAS Number | 75-89-8 | [2][6] |

Molecular Structure

The structure of TFE consists of an ethyl alcohol backbone where the three hydrogen atoms on the terminal carbon are substituted with fluorine atoms. This substitution is the source of its unique chemical characteristics.

Derivation of Molecular Weight

The molecular weight of a compound is a fundamental property derived from the sum of the atomic weights of its constituent atoms. This calculation serves as a self-validating check for the compound's identity. The molecular weight of C₂H₃F₃O is calculated as follows:

| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 2 | 12.011 | 24.022 |

| Hydrogen (H) | 3 | 1.008 | 3.024 |

| Fluorine (F) | 3 | 18.998 | 56.994 |

| Oxygen (O) | 1 | 15.999 | 15.999 |

| Total | 100.039 |

The commonly cited molecular weight is rounded to 100.04 g/mol .[4][5][7]

Physicochemical Properties

TFE's utility in research and development is defined by its distinct physical and chemical properties. Due to the electronegativity of the trifluoromethyl group, TFE is a stronger acid than ethanol and forms stable hydrogen bonds.[1][2]

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [3][4] |

| Melting Point | -43.5 °C to -44 °C | [1][8] |

| Boiling Point | 74 °C to 80 °C | [1][8] |

| Density | 1.383 g/cm³ (at 25 °C) | [8] |

| Vapor Pressure | 70 mmHg (at 25 °C) | [7] |

| Solubility | Miscible with water, ethers, ketones, and alcohols | [1][8] |

| Acidity (pKa) | Exhibits stronger acidic character than ethanol | [1] |

Applications in Drug Development and Biotechnology

The unique solvent properties of TFE make it indispensable in several areas of pharmaceutical and biological research.

-

Protein Folding and Structural Studies: TFE is widely used as a co-solvent in protein folding studies, particularly with NMR spectroscopy.[2][8] It can induce and stabilize secondary structures, such as alpha-helices, in peptides and proteins, allowing researchers to study folding intermediates and conformational states.[1][3]

-

Enhancing Solubility of Drug Candidates: A major hurdle in drug discovery is the poor aqueous solubility of many lead compounds. TFE is a powerful solubilizing agent that can significantly increase the solubility of hydrophobic molecules.[3][9] It disrupts the hydrogen-bonding network of water to create nano-environments that shield drug molecules from the aqueous phase, preventing aggregation and enabling reliable biological screening and formulation.[9]

-

Organic and Peptide Synthesis: TFE is an excellent solvent for various organic reactions, including oxidations and peptide synthesis.[1][10][11] Its polarity and ability to dissolve a wide range of substrates make it highly effective. For instance, hydrogen peroxide-mediated oxidations of sulfides are conducted efficiently in TFE.[1][12] The trifluoromethyl group it provides is also highly valued for its ability to enhance a molecule's metabolic stability and binding affinity.[3][10]

Experimental Protocol: Molecular Weight Verification by Mass Spectrometry

In any research or drug development setting, verifying the identity and purity of a starting material is a critical first step. Mass spectrometry is the definitive technique for confirming the molecular weight of a compound like TFE.

Objective: To verify the molecular weight of a 2,2,2-Trifluoroethanol sample using Electrospray Ionization Mass Spectrometry (ESI-MS).

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of TFE at 1 mg/mL in a 50:50 mixture of acetonitrile and deionized water.

-

Perform a serial dilution to create a final sample concentration of 1 µg/mL. The use of a volatile organic solvent aids in the electrospray ionization process.

-

-

Instrument Setup (ESI-MS):

-

Ionization Mode: Negative Ion Mode. TFE's acidic proton is easily lost, making it amenable to detection as [M-H]⁻.

-

Mass Range: Scan from m/z 50 to 200. This range comfortably includes the expected molecular ion.

-

Capillary Voltage: Set to an appropriate value (e.g., -3.0 kV) to ensure efficient ionization.

-

Flow Rate: Infuse the sample directly into the source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

-

Data Acquisition:

-

Acquire data for 1-2 minutes to obtain a stable signal and a high-quality averaged spectrum.

-

-

Data Analysis & Validation:

-

Process the acquired spectrum to identify the most abundant peaks.

-

Expected Result: The theoretical mass of the deprotonated molecule [M-H]⁻ is 100.04 - 1.008 = 99.032 Da.

-

Validation: A prominent peak observed at an m/z value of approximately 99.03 confirms the molecular weight and, by extension, the identity of 2,2,2-Trifluoroethanol.

-

Workflow for Mass Spectrometry Verification

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. TFE is a hazardous substance and must be handled with appropriate precautions.

-

Hazards: TFE is a flammable liquid and vapor.[13][14] It is harmful if swallowed, inhaled, or absorbed through the skin and can cause severe eye and skin irritation.[13][15] Research has also indicated that it may be a reproductive toxicant.[1][15]

-

Handling:

-

Always work in a well-ventilated chemical fume hood.[15]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat.[14]

-

Store away from heat, sparks, and open flames in a tightly closed container in a designated flammables area.[13][16]

-

Ensure that an eyewash station and safety shower are readily accessible.[13]

-

Conclusion

2,2,2-Trifluoroethanol is a powerful and versatile chemical defined by its core molecular formula, C₂H₃F₃O , and molecular weight of 100.04 g/mol . Its unique properties, stemming from its trifluoromethyl group, make it an essential solvent and reagent in advanced research, particularly in drug development for solubilizing difficult compounds and in biotechnology for studying protein structures. Adherence to rigorous verification protocols and strict safety measures is essential for harnessing its full potential in the laboratory.

References

-

Trifluoroethanol: Top 5 Uses, Properties & Safety Guide. (n.d.). Simple Solvents. [Link]

-

2,2,2-Trifluoroethanol. (n.d.). PubChem. [Link]

-

2,2,2-Trifluoroethanol. (n.d.). Wikipedia. [Link]

-

Ethanol, 2,2,2-trifluoro-. (n.d.). NIST Chemistry WebBook. [Link]

-

Material Safety Data Sheet - 2,2,2-Trifluoroethanol. (n.d.). Cole-Parmer. [Link]

-

Safety Data Sheet: 2,2,2-Trifluoroethanol. (n.d.). Carl ROTH. [Link]

-

The Versatility of Trifluoroethanol: Applications Across Industries. (2026-01-08). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation. (n.d.). Royal Society of Chemistry. [Link]

Sources

- 1. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]

- 2. kangmei.com [kangmei.com]

- 3. nbinno.com [nbinno.com]

- 4. 2,2,2-Trifluoroethanol | C2H3F3O | CID 6409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Ethanol, 2,2,2-trifluoro- [webbook.nist.gov]

- 7. 2,2,2-トリフルオロエタノール、ReagentPlus 、 99% CF3CH2OH [sigmaaldrich.com]

- 8. 2,2,2-Trifluoroethanol | 75-89-8 [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Trifluoroethanol: Top 5 Uses, Properties & Safety Guide [ketonepharma.com]

- 11. 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Applications of 2,2,2-Trifluoroethanol_Chemicalbook [chemicalbook.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. carlroth.com [carlroth.com]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

The "Unreactive" Becomes Reactive: A Technical Guide to Fluorinated Alcohols in Modern Organic Synthesis

Introduction: Beyond the Benchtop—The Rise of Fluorinated Alcohols

In the landscape of organic synthesis, the choice of solvent is often relegated to a supporting role, a mere medium for reactions to unfold. However, a class of solvents has emerged from the background to take center stage, actively directing and enabling transformations previously deemed challenging or inefficient. These are the fluorinated alcohols, most notably 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). This guide provides an in-depth exploration of their unique properties and their increasingly pivotal role in the modern synthetic chemist's toolkit, offering insights for researchers, scientists, and drug development professionals.

The power of fluorinated alcohols lies in a unique combination of properties stemming from the strong electron-withdrawing effects of the fluorine atoms.[1] This imbues them with high polarity and exceptional hydrogen-bond donating ability, while simultaneously diminishing their nucleophilicity and increasing their acidity compared to their non-fluorinated counterparts.[2][3] This distinct character allows them to stabilize ionic intermediates, activate electrophiles, and even mediate reactions in the absence of traditional catalysts.[4][5]

Core Physicochemical Properties: The Foundation of Unique Reactivity

The utility of TFE and HFIP in organic synthesis is a direct consequence of their distinct physicochemical properties, which set them apart from conventional alcoholic and non-alcoholic solvents.

| Property | 2,2,2-Trifluoroethanol (TFE) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Ethanol (for comparison) |

| Formula | CF₃CH₂OH | (CF₃)₂CHOH | CH₃CH₂OH |

| pKa | ~12.4 | ~9.3 | ~16 |

| Boiling Point | 74 °C | 59 °C | 78 °C |

| Density | 1.39 g/mL | 1.60 g/mL | 0.789 g/mL |

| Hydrogen Bond Donor Acidity (α) | 1.51 | 1.96 | 0.83 |

| Nucleophilicity | Low | Very Low | Moderate |

Data compiled from various sources.

The significantly lower pKa of TFE and especially HFIP compared to ethanol highlights their increased acidity.[3] Furthermore, their high hydrogen bond donor acidity (α) and low nucleophilicity are crucial to their function, allowing them to activate substrates and stabilize charged intermediates without interfering as nucleophiles.[2]

Visualizing the Influence: The Hydrogen-Bonding Network

The profound influence of fluorinated alcohols on reaction pathways can be visualized through their extensive hydrogen-bonding networks. These networks are key to their ability to stabilize transition states and reactive intermediates.

Caption: The multifaceted role of HFIP in a typical electrophilic reaction.

Applications in Key Synthetic Transformations

The unique properties of fluorinated alcohols have led to their successful application in a wide array of organic reactions, often with improved yields, selectivities, and milder reaction conditions.

C-H Functionalization: Activating the Unreactive

Perhaps one of the most significant impacts of fluorinated alcohols has been in the field of C-H functionalization.[6][7] These solvents have been shown to promote challenging C-H activation reactions, enabling the direct conversion of C-H bonds into valuable functional groups.[8][9] The high polarity and hydrogen-bond donating ability of HFIP, in particular, can stabilize the transition states of C-H activation and facilitate protonolysis of metal-carbon bonds.[8]

Mechanistic Insight: In many palladium-catalyzed C-H functionalization reactions, HFIP is believed to play a crucial role in the proton-coupled electron transfer (PCET) mechanism or by assisting in the regeneration of the active catalyst.[8]

Caption: A simplified workflow for Pd-catalyzed C-H functionalization highlighting the role of HFIP.

Electrophilic Aromatic Substitution: A Metal-Free Approach

Fluorinated alcohols, particularly HFIP, have enabled electrophilic aromatic substitution reactions to proceed under remarkably mild, often metal-free, conditions.[3][10][11] The strong hydrogen-bonding ability of HFIP can activate electrophiles, making them more susceptible to attack by arenes.[3][11]

Example: Friedel-Crafts Acylation

Traditional Friedel-Crafts acylation reactions often require stoichiometric amounts of strong Lewis acids, leading to significant waste and purification challenges. In contrast, HFIP can promote these reactions with only catalytic amounts of a Brønsted acid, or in some cases, with no added catalyst at all.[3][5][11]

| Reaction | Catalyst | Solvent | Temperature | Yield |

| Traditional Friedel-Crafts | AlCl₃ (1.1 eq) | CS₂ | Reflux | Good to Excellent |

| HFIP-Promoted | None | HFIP | Room Temp | Good to Excellent |

Comparative data based on literature reports.

Oxidation Reactions: Enhanced Selectivity and Efficiency

TFE has proven to be an excellent solvent for various oxidation reactions, notably the oxidation of sulfides to sulfoxides using hydrogen peroxide.[4][12][13] The hydrogen-bonding network of TFE is thought to activate the hydrogen peroxide, increasing its electrophilicity and leading to clean and selective oxidations without the need for metal catalysts.[4][12]

Ring-Opening of Epoxides: Controlling Regioselectivity

Fluorinated alcohols have a profound effect on the regioselectivity of epoxide ring-opening reactions with various nucleophiles.[6][14][15] By stabilizing the developing positive charge on the more substituted carbon of the epoxide, they favor nucleophilic attack at this position, a regioselectivity that is often the opposite of that observed under basic conditions.[1][14][16]

| Nucleophile | Conditions | Major Product |

| R-NH₂ | Basic | Attack at less substituted carbon |

| R-NH₂ | TFE or HFIP | Attack at more substituted carbon |

General trend observed in epoxide ring-opening reactions.

Experimental Protocols: From Theory to Practice

The following protocols are provided as examples of the practical application of fluorinated alcohols in organic synthesis.

Protocol 1: Selective Oxidation of Diphenyl Disulfide to Diphenyl Sulfoxide in TFE

This protocol is adapted from a procedure published in Organic Syntheses.[12]

Materials:

-

Diphenyl disulfide

-

2,2,2-Trifluoroethanol (TFE)

-

30% Aqueous hydrogen peroxide

-

Sodium sulfite

Procedure:

-

In a 100-mL round-bottomed flask equipped with a magnetic stirrer, dissolve diphenyl disulfide (0.1 mol) in TFE (50 mL).

-

Cool the mixture in an ice bath.

-

Add 30% aqueous hydrogen peroxide (0.11 mol) dropwise over 15 minutes using an addition funnel.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.

-

The product, diphenyl sulfoxide, will precipitate from the solution. Collect the solid by filtration on a Büchner funnel and dry under vacuum.

-

To the filtrate, add sodium sulfite (0.02 mol) to quench any excess peroxide. Heat the mixture at 50°C for 30 minutes.

-

The TFE can be recovered by distillation.

Protocol 2: HFIP-Promoted Intermolecular Friedel-Crafts Acylation

This protocol is based on the work of Vekariya and Aubé.[3][11]

Materials:

-

1,3-Dimethoxybenzene

-

Benzoyl chloride

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

Procedure:

-

To a solution of 1,3-dimethoxybenzene (1.0 equiv) in HFIP (0.75 M), add benzoyl chloride (1.0 equiv) at room temperature.

-

Stir the reaction mixture at room temperature for 5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the HFIP can be removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Conclusion and Future Outlook

Fluorinated alcohols, particularly TFE and HFIP, have transitioned from being specialty solvents to indispensable tools in modern organic synthesis. Their unique ability to act as more than just a reaction medium, actively participating in and promoting a wide range of transformations, has opened new avenues for the development of efficient, selective, and often more sustainable synthetic methods. As our understanding of the intricate solvent-substrate and solvent-catalyst interactions continues to grow, we can expect to see even more innovative applications of these "magical" solvents in the synthesis of complex molecules, from pharmaceuticals to advanced materials.

References

-